molecular formula C21H20N2O2 B12544505 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine CAS No. 150701-11-4

4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine

Cat. No.: B12544505
CAS No.: 150701-11-4
M. Wt: 332.4 g/mol
InChI Key: DEVQFGNAPQUGLU-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with a dimethoxyphenyl group and a methyl group, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-methyl-2,2’-bipyridine.

    Condensation Reaction: The key step involves a condensation reaction between 2,5-dimethoxybenzaldehyde and 4-methyl-2,2’-bipyridine in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bipyridine core allows for substitution reactions, where functional groups can be introduced using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Functionalized bipyridine compounds.

Scientific Research Applications

4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming coordination complexes that exhibit unique electronic and photophysical properties.

    Pathways Involved: The interaction with metal ions can influence electron transfer processes, making it useful in applications like catalysis and electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4’-methyl-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, making it highly valuable in materials science and electronic applications.

Properties

CAS No.

150701-11-4

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[4-[2-(2,5-dimethoxyphenyl)ethenyl]pyridin-2-yl]-4-methylpyridine

InChI

InChI=1S/C21H20N2O2/c1-15-8-10-22-19(12-15)20-13-16(9-11-23-20)4-5-17-14-18(24-2)6-7-21(17)25-3/h4-14H,1-3H3

InChI Key

DEVQFGNAPQUGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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